3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 7.20–7.60 (m, 9H, biphenyl and naphthalenone aromatics)
- δ 3.10–3.30 (m, 2H, H-4 and H-4a)
- δ 2.70–2.90 (m, 2H, H-3 and H-2)
- δ 2.50 (dd, J = 8.6 Hz, 1H, H-8a).
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 298.136 ([M]⁺), consistent with the molecular formula C₂₂H₁₈O. Key fragments include:
Properties
IUPAC Name |
3-(4-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIAHUCZUURHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971567 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56181-65-8 | |
| Record name | 3-[1,1′-Biphenyl]-4-yl-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1'-Biphenyl)-4-yl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056181658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1,1'-biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Carbonyl Compounds
One of the prominent methods for synthesizing 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one involves a domino reaction of carbonyl compounds. This method utilizes Ru-NHC (Ruthenium-N-Heterocyclic Carbene) as a catalyst to facilitate the reaction between carbonyl compounds and biphenyl derivatives.
-
- Carbonyl compounds (e.g., acetophenones)
- Biphenyl derivatives
- Ru-NHC catalyst
- Solvent (e.g., toluene)
-
- The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures.
Alkene Difunctionalization
Another effective approach is through alkene difunctionalization, which can also yield this compound. This method involves the use of photoinduced reactions to achieve the desired compound.
-
- Styrenes
- Redox-active ethers
- Photosensitizers (e.g., Kessil PR160-violet LED)
-
- The reaction mixture is irradiated under controlled temperature conditions in a degassed solvent like DMSO.
Comparative Analysis of Methods
The following table summarizes the key aspects of the different preparation methods for this compound:
| Method | Reagents Used | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Carbonyl Compound Reaction | Carbonyls, Biphenyls, Ru-NHC | Elevated temperature, inert atmosphere | Up to 80% |
| Alkene Difunctionalization | Styrenes, Redox-active ethers | Photoirradiation in DMSO | Around 70% |
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Organic Synthesis
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one serves as a crucial building block in organic synthesis. It can be utilized in various synthetic pathways to create complex organic molecules. Notably, it can be synthesized through:
- Suzuki Coupling Reaction : This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound using a palladium catalyst.
- Friedel-Crafts Acylation : This reaction enables the formation of the dihydronaphthalenone structure by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their potential applications in catalysis and material science.
Biological Research
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell growth through specific molecular interactions.
Medicinal Chemistry
The compound is investigated for its potential as a pharmacophore in drug development. Its structural features may contribute to the design of novel therapeutics targeting specific diseases.
Material Science
In industry, this compound is utilized in developing advanced materials due to its unique physical and chemical properties.
Case Study 1: Antimicrobial Activity
A study was conducted to evaluate the antimicrobial activity of this compound against E. coli and S. aureus. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one with analogs differing in substituents, saturation, or functional groups. Data are derived from crystallographic, synthetic, and regulatory studies.
Brominated Analog: 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
- Molecular Formula : C₂₂H₁₇BrO
- Molecular Weight : 377.27 g/mol
- Key Differences: A bromine atom at the 4'-position of the biphenyl group enhances molecular weight and polarizability. Increased lipophilicity compared to the non-brominated parent compound, influencing bioavailability and environmental persistence.
Coumarin Derivative: Brodifacoum
- Molecular Formula : C₃₁H₂₃BrO₃
- Molecular Weight : 523.43 g/mol
- Key Differences: Incorporates a 4-hydroxycoumarin ring, enabling anticoagulant activity via vitamin K antagonism. Extended conjugation and additional rings enhance binding to biological targets (e.g., rodenticidal action). Higher environmental toxicity and regulatory restrictions compared to simpler dihydronaphthalenones .
Hydroxylated Derivatives
- Example : 4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Key Differences :
- Multiple hydroxyl groups increase water solubility and hydrogen-bonding capacity.
Chlorinated Analogs
- Example : 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Molecular Formula : C₁₆H₁₂Cl₂O
- Molecular Weight : 291.17 g/mol
- Key Differences :
- Chlorine substituents enhance electronegativity, altering electronic distribution and metabolic stability.
- Structural precursor to pharmaceuticals (e.g., sertraline intermediates), highlighting versatility in medicinal chemistry .
Tabulated Comparison of Key Properties
Research Findings and Implications
Structural Modifications and Bioactivity : Bromine or chlorine substitution increases molecular weight and lipophilicity, enhancing membrane permeability but raising environmental concerns. Hydroxylation improves solubility but reduces stability .
Environmental Impact : Brominated analogs exhibit significant aquatic toxicity, necessitating careful handling and disposal. Coumarin derivatives like brodifacoum require stringent regulatory oversight due to bioaccumulation .
Synthetic Utility : Chlorinated and hydroxylated variants serve as versatile intermediates in drug discovery, underscoring the scaffold’s adaptability .
Biological Activity
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 56181-65-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18O. The compound features a biphenyl group attached to a dihydronaphthalenone structure, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one |
| Molecular Weight | 298.3777 g/mol |
| InChI | InChI=1S/C22H18O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20H,14-15H2 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity:
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to possess cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines with IC50 values indicating potent activity .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects is thought to involve interaction with specific protein targets. Molecular docking studies have revealed strong binding affinities to protein kinases such as MEK1 and EGFR, suggesting that these interactions may inhibit crucial signaling pathways involved in cancer cell proliferation .
Antibacterial and Antiparasitic Activity:
In addition to its anticancer properties, this compound has also been evaluated for antibacterial and antimalarial activities. Preliminary results indicate that it may inhibit the growth of certain bacterial strains and exhibit activity against Plasmodium falciparum, the causative agent of malaria. The compound's ability to disrupt cellular membranes and induce oxidative stress has been hypothesized as a mechanism for its antimicrobial effects .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of various derivatives of this compound in vitro. The results demonstrated that compounds with specific substitutions on the biphenyl moiety exhibited enhanced cytotoxicity against cancer cells. These derivatives were subjected to docking studies that confirmed their potential as inhibitors of key oncogenic pathways.
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of this compound against Staphylococcus aureus. The results indicated that halogenated derivatives showed superior binding interactions with clumping factor A, a virulence factor in bacterial infections. This suggests a promising avenue for developing new antibacterial agents based on the structural framework of this compound .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | Varies | Inhibition of protein kinases (e.g., MEK1) |
| HT-29 | Varies | Disruption of signaling pathways | |
| Antibacterial | Staphylococcus aureus | Varies | Membrane disruption |
| Antimalarial | Plasmodium falciparum | Varies | Induction of oxidative stress |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one, and how are intermediates characterized?
- Methodology : Cyclocondensation reactions using polyphosphoric acid (PPA) at elevated temperatures (85–110°C) are commonly employed to form the dihydronaphthalenone core. Subsequent Suzuki-Miyaura coupling with biphenyl boronic acids introduces the biphenyl moiety. Purification typically involves column chromatography and recrystallization, with characterization via NMR, MS, and melting point analysis .
Q. How is X-ray crystallography applied to confirm the structural configuration of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. For example, related dihydronaphthalenone derivatives exhibit mean C–C bond lengths of 1.48–1.52 Å and dihedral angles <10° between aromatic planes, validated by R-factors <0.05 .
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
- Methodology :
- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1680–1720 cm and aromatic C–H bending modes .
- NMR : NMR reveals distinct signals for diastereotopic protons on the dihydronaphthalenone ring (δ 2.5–3.5 ppm) and biphenyl aromatic protons (δ 7.2–7.8 ppm) .
- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with deviations <2 ppm from theoretical values .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between synthetic batches be resolved?
- Methodology : Compare unit cell parameters (e.g., space group, Z-value) across batches. Use SHELXD for phase refinement and check for twinning or disorder. If inconsistencies persist, employ synchrotron radiation for higher-resolution data .
Q. What strategies optimize reaction yields in biphenyl coupling steps?
- Methodology :
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura coupling efficiency.
- Solvent Effects : Use toluene/DMF mixtures to balance solubility and reaction kinetics.
- Temperature Gradients : Gradual heating (50°C → 110°C) minimizes side reactions like debromination .
Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?
- Methodology : Perform DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra (λ ~280–320 nm) to validate electronic transitions .
Q. What protocols address toxicity concerns during handling and storage?
- Safety Measures :
- PPE : Use nitrile gloves and fume hoods due to acute toxicity (Category 4 for oral/dermal/inhalation exposure).
- Storage : Store under inert gas (N) at −20°C to prevent oxidation .
Key Considerations for Contradictory Data
- Stereochemical Outcomes : Racemization during synthesis may lead to enantiomeric excess variations. Use chiral HPLC or Mosher ester analysis to resolve .
- Biological Activity : Conflicting IC values in receptor-binding assays may arise from impurities. Re-evaluate purity via NMR integration and LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
